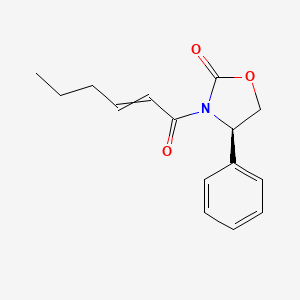
Chlorozinc(1+) chloromethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorozinc(1+) chloromethanide can be synthesized through the reaction of zinc chloride with chloromethane. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{ZnCl}_2 + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{ClZnCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process often includes the use of specialized equipment to handle the reactive nature of the chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+) chloromethanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethanide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozinc compounds, while oxidation reactions may produce zinc oxides .
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+) chloromethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of chlorozinc(1+) chloromethanide involves its ability to form stable complexes with other molecules. This is primarily due to the presence of the zinc ion, which can coordinate with various ligands. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Chloride (ZnCl₂): A common zinc compound used in various chemical reactions.
Methylzinc Chloride (CH₃ZnCl): Similar to chlorozinc(1+) chloromethanide but with different reactivity and applications.
Organozinc Compounds: A broad category of compounds that include zinc bonded to organic groups.
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike other zinc compounds, it has a distinct ability to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
199988-42-6 |
|---|---|
Molekularformel |
CH2Cl2Zn |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
chloromethane;chlorozinc(1+) |
InChI |
InChI=1S/CH2Cl.ClH.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LRJGSNZPGVHSLG-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]Cl.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
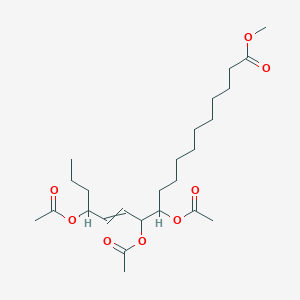
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
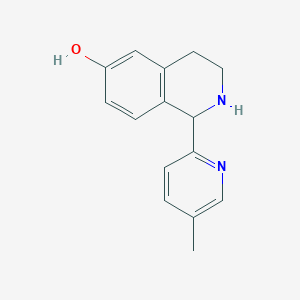
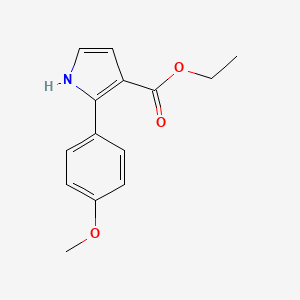
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
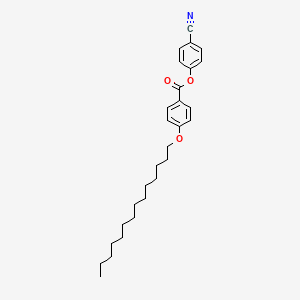
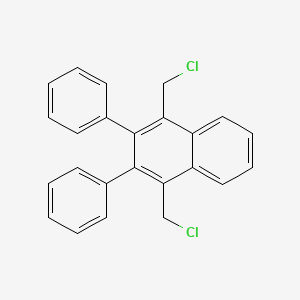
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
